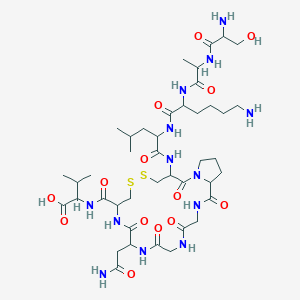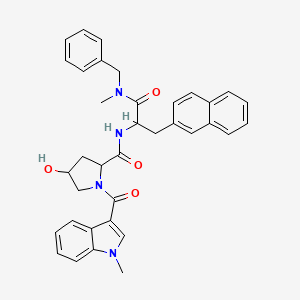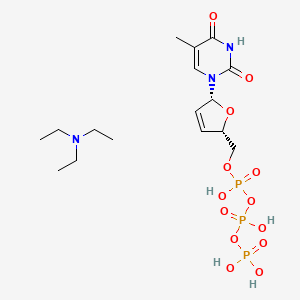
Ser-ala-alloresact
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ser-ala-alloresact: is a sperm-activating peptide (SAP) that is released by the eggs of marine invertebrates. It plays a crucial role in fertilization by regulating ion fluxes, signal transduction, and motility of sperm . The compound has a molecular formula of C42H71N13O14S2 and a molecular weight of 1046.22 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ser-ala-alloresact is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between cysteine residues (Cys5-Cys10) is formed through oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Ser-ala-alloresact primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are employed.
Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide .
Applications De Recherche Scientifique
Chemistry: Ser-ala-alloresact is used as a model compound in the study of peptide synthesis and folding. It helps in understanding the principles of peptide bond formation and disulfide bridge formation .
Biology: In biological research, this compound is studied for its role in sperm activation and fertilization. It is used to investigate the mechanisms of sperm motility and signal transduction .
Medicine: While not yet validated for medical applications, this compound has potential therapeutic implications in reproductive medicine. It could be used to enhance fertilization in assisted reproductive technologies .
Industry: In the industrial sector, this compound is used in the development of peptide-based products and as a reference compound in quality control processes .
Mécanisme D'action
Ser-ala-alloresact exerts its effects by binding to specific receptors on the surface of sperm cells. This binding triggers a cascade of intracellular events, including the activation of cyclic guanosine monophosphate (cGMP) signaling pathways. The activation of these pathways leads to changes in ion fluxes, particularly calcium ions, which ultimately result in increased sperm motility and the ability to fertilize an egg .
Comparaison Avec Des Composés Similaires
Resact: Another sperm-activating peptide found in sea urchins.
Speract: A peptide that also plays a role in sperm activation in marine invertebrates.
Uniqueness: Ser-ala-alloresact is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its ability to activate sperm through cGMP signaling pathways distinguishes it from other similar peptides .
Propriétés
Formule moléculaire |
C42H71N13O14S2 |
|---|---|
Poids moléculaire |
1046.2 g/mol |
Nom IUPAC |
2-[[3-[[2-[[6-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69) |
Clé InChI |
CSUVIBOHPJFWDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)

![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)

![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)


![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)
